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Cat. No.: B2455436 Get Quote

Abstract: This document provides a detailed guide to the experimental use of Ethyl 3-
(methylamino)-3-oxopropanoate, a versatile bifunctional reagent in modern organic

synthesis. We delve into its synthesis, characterization, and key reaction pathways, including

N-alkylation and C-alkylation via enolate intermediates. The protocols herein are designed for

researchers, scientists, and drug development professionals, offering not only step-by-step

instructions but also the scientific rationale behind critical experimental choices to ensure

reproducibility and success.

Introduction: The Versatility of a Bifunctional
Building Block
Ethyl 3-(methylamino)-3-oxopropanoate, with the molecular formula C₆H₁₁NO₃, is an amide

ester that serves as a high-value building block in synthetic chemistry.[1] Its structure

incorporates both an amide and an ester functional group, providing two distinct reactive

centers.[1] This bifunctional nature allows for a wide range of chemical transformations, making

it a crucial intermediate in the synthesis of complex molecular architectures, particularly

nitrogen-containing heterocycles which are core structures in many pharmaceuticals.[1]

Historically, related malonic ester derivatives were instrumental in developing foundational

compounds like barbiturates.[1] Today, its primary utility lies in the exploration of novel

pharmacologically active agents and the development of specialized ligands and catalysts.[1]
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Understanding the physicochemical properties of this reagent is paramount for its effective use.

Property Value Source

Molecular Weight 145.16 g/mol [1][2]

CAS Number 71510-95-7 [1][2]

Appearance Liquid or solid [3]

Melting Point 34-35 °C [4]

Boiling Point 91-92 °C @ 0.16 Torr [4]

Storage
Sealed in dry, room

temperature conditions
[3][4]

Synthesis and Characterization
The most common and established pathway to Ethyl 3-(methylamino)-3-oxopropanoate
involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with

methylamine.[1][5] The key to achieving a high yield of the desired mono-amide product over

the di-amide byproduct is careful control of reaction conditions, particularly temperature.[1]
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Caption: General workflow for the synthesis and purification of the target compound.
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Protocol 1: Synthesis from Diethyl Malonate
Objective: To synthesize Ethyl 3-(methylamino)-3-oxopropanoate via controlled amidation

with a high degree of selectivity for the mono-substituted product.

Rationale: The reaction is performed at low temperatures (0-5 °C) to moderate the

exothermicity and to kinetically favor the formation of the mono-amide. Using a precise molar

ratio of reactants prevents the formation of the di-substituted byproduct.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles

Diethyl
Malonate

105-53-3 160.17 16.02 g 0.10

Methylamine

(40% in H₂O)
74-89-5 31.06 7.77 g 0.10

Diethyl Ether 60-29-7 74.12 200 mL -

Hydrochloric Acid

(1 M)
7647-01-0 36.46 As needed -

Anhydrous

MgSO₄
7487-88-9 120.37 ~10 g -

| Silica Gel (for column) | 7631-86-9 | 60.08 | As needed | - |

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate

(16.02 g, 0.10 mol).

Cool the flask in an ice-water bath to 0-5 °C.

While stirring vigorously, add the 40% aqueous methylamine solution (7.77 g, 0.10 mol)

dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then

remove the bath and let the mixture stir at room temperature for 24-48 hours.

Monitor the reaction progress by TLC (Thin Layer Chromatography).

Upon completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl to

neutralize any unreacted methylamine.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70

mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexanes

gradient) to obtain the pure product.

Characterization:

¹H NMR: Expect characteristic signals including a triplet for the ethyl ester methyl protons (δ

1.2–1.4 ppm), a quartet for the ester methylene protons (δ 4.1–4.3 ppm), and a singlet for

the amide proton (δ 6.5–7.0 ppm).[5]

¹³C NMR: Carbonyl carbons for the ester and amide should resonate at δ 165–175 ppm, with

the methylamino carbon appearing near δ 35 ppm.[5]

Mass Spectrometry (ESI-MS): The molecular ion peak is expected at m/z 145.16.[5]

Key Reaction Pathways and Protocols
The dual functionality of Ethyl 3-(methylamino)-3-oxopropanoate opens up several synthetic

avenues. We will explore two primary types of reactivity: modification at the amide nitrogen (N-

Alkylation) and reactions involving the active methylene group (C-Alkylation).

N-Alkylation to Form Tertiary Amides
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The secondary amide functionality (N-H bond) can be further alkylated. Selective N-alkylation

of amides can be challenging, as O-alkylation can be a competitive side reaction depending on

the substrate and conditions.[6] Modern methods often employ safer, solid methylating agents

to avoid the use of toxic and carcinogenic traditional reagents.[7]

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

Objective: To convert the secondary amide of Ethyl 3-(methylamino)-3-oxopropanoate to a

tertiary amide (Ethyl 3-(dimethylamino)-3-oxopropanoate).

Rationale: This protocol adapts a modern, safe, and highly selective N-methylation method.[7]

[8] Phenyl trimethylammonium iodide serves as a solid, easy-to-handle methyl source. Cesium

carbonate is an effective base for deprotonating the amide, and toluene is the preferred solvent

for this transformation.[7]

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles

Ethyl 3-
(methylamino)-
3-
oxopropanoat
e

71510-95-7 145.16 1.45 g 0.01

Phenyl

trimethylammoni

um iodide

98-04-4 263.13 3.95 g 0.015

Cesium

Carbonate

(Cs₂CO₃)

534-17-8 325.82 4.89 g 0.015

| Toluene (anhydrous) | 108-88-3 | 92.14 | 45 mL | - |

Procedure:
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To a flame-dried vial under an argon atmosphere, add the starting amide (1.45 g, 0.01 mol),

phenyl trimethylammonium iodide (3.95 g, 0.015 mol), and cesium carbonate (4.89 g, 0.015

mol).

Add anhydrous toluene (45 mL) via syringe.

Seal the vial and heat the mixture to 120 °C in a pre-heated heating block.

Stir the reaction for 12-24 hours, monitoring by TLC.

After cooling to room temperature, add deionized water (20 mL) and extract the product with

ethyl acetate (3 x 30 mL).

Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the residue by column chromatography to yield Ethyl 3-(dimethylamino)-3-

oxopropanoate.

C-Alkylation via Enolate Formation
The protons on the methylene carbon (the α-carbon situated between the two carbonyl groups)

are acidic (pKa ≈ 10–11), allowing for easy deprotonation to form a stabilized enolate.[9] This

nucleophilic enolate can then react with various electrophiles in an Sₙ2 reaction to form new

carbon-carbon bonds.[1]

Workflow for C-Alkylation
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Caption: Reaction pathway for C-alkylation of the active methylene group.

Protocol 3: General Procedure for α-Alkylation

Objective: To functionalize the α-carbon of Ethyl 3-(methylamino)-3-oxopropanoate with an

alkyl group.
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Rationale: The choice of base is critical. To prevent transesterification of the ethyl ester, the

corresponding alkoxide base (sodium ethoxide for an ethyl ester) is the ideal choice.[1] The

reaction is typically run in the parent alcohol as the solvent.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles

Ethyl 3-
(methylamino)-
3-
oxopropanoat
e

71510-95-7 145.16 1.45 g 0.01

Sodium Ethoxide

(NaOEt)
141-52-6 68.05 0.75 g 0.011

Alkyl Halide (R-

X, e.g.,

Iodomethane)

Varies Varies 1.1 eq 0.011

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | - |

Procedure:

Dissolve sodium ethoxide (0.75 g, 0.011 mol) in anhydrous ethanol (20 mL) in a flame-dried,

three-neck flask under an argon atmosphere.

Cool the solution to 0 °C and add the starting amide (1.45 g, 0.01 mol) dropwise.

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

Add the alkyl halide (e.g., iodomethane, 0.011 mol) dropwise, maintaining the temperature at

0 °C.

After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until

TLC indicates consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify via column chromatography to obtain the α-alkylated product.

Safety and Handling
Ethyl 3-(methylamino)-3-oxopropanoate is classified as an irritant.[2][4]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[2]

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves.[4]

Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources

and strong oxidizing agents.[3][4]

Spills: In case of contact with skin or eyes, rinse immediately with copious amounts of water

and seek medical attention.[4]

Conclusion
Ethyl 3-(methylamino)-3-oxopropanoate is a demonstrably valuable and versatile

intermediate. Its bifunctional nature allows for sequential and selective reactions at either the

amide nitrogen or the α-carbon, providing a powerful tool for building molecular complexity. The

protocols detailed in this guide provide a robust framework for its synthesis and subsequent

derivatization, enabling researchers to leverage its full potential in pharmaceutical

development, agrochemical synthesis, and materials science.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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